molecular formula C21H23N3O5S B7552274 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one

4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one

Cat. No. B7552274
M. Wt: 429.5 g/mol
InChI Key: GTVRWFKCFDZAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one, also known as PSB-603, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the 5-HT6 receptor, which is a subtype of serotonin receptor found in the brain. The 5-HT6 receptor has been implicated in a variety of physiological and pathological processes, including learning and memory, mood regulation, and neurodegenerative disorders. Therefore, PSB-603 has the potential to be a valuable tool for investigating these processes and developing new treatments for related disorders.

Mechanism of Action

4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one is a selective antagonist of the 5-HT6 receptor, which means that it binds to this receptor and blocks its activity. The 5-HT6 receptor is primarily located in the brain, where it is involved in the regulation of mood, cognition, and other physiological processes. By blocking the activity of this receptor, 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one can modulate these processes and potentially improve their function.
Biochemical and Physiological Effects:
4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one has been shown to have a variety of biochemical and physiological effects in animal models. For example, 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one has been shown to increase the release of acetylcholine and dopamine in the brain, which are neurotransmitters that are involved in learning and memory. Additionally, 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation and tissue damage. These effects suggest that 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one may have a broad range of therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one in lab experiments is its high selectivity for the 5-HT6 receptor. This means that researchers can specifically target this receptor without affecting other serotonin receptors or other neurotransmitter systems. Additionally, 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one has been shown to have good bioavailability and pharmacokinetic properties, which means that it can be administered in a variety of ways and is well-tolerated in animal models.
One limitation of using 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings. Additionally, 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one has not been extensively studied in humans, so its safety and efficacy in human subjects are not yet fully understood.

Future Directions

There are several future directions for research on 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one and the 5-HT6 receptor. One area of interest is the role of the 5-HT6 receptor in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one has shown promise in animal models of these disorders, but more research is needed to determine its potential therapeutic value in humans.
Another area of interest is the role of the 5-HT6 receptor in mood disorders such as depression and anxiety. 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one has been shown to have antidepressant and anxiolytic effects in animal models, but more research is needed to determine its potential use in humans.
Finally, there is interest in developing new compounds that are more selective and potent than 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one for the 5-HT6 receptor. These compounds could potentially have even greater therapeutic value and fewer side effects than 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one.

Synthesis Methods

The synthesis of 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one is a multi-step process that involves several chemical reactions. The first step is the preparation of 4-(4-nitrophenyl)-1,3-dihydroquinoxalin-2-one, which is then converted to 4-(4-aminophenyl)-1,3-dihydroquinoxalin-2-one. This intermediate is then reacted with 4-piperidin-1-ylsulfonylphenylacetic acid to yield 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one. The overall yield of this synthesis is approximately 30%, and the purity of the final product is typically greater than 95%.

Scientific Research Applications

4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one has been used in a variety of scientific studies to investigate the role of the 5-HT6 receptor in various physiological and pathological processes. For example, 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one has been shown to have anti-inflammatory effects in animal models of colitis and arthritis. These findings suggest that 4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one may have therapeutic potential for these and other disorders.

properties

IUPAC Name

4-[2-(4-piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c25-20-14-24(19-7-3-2-6-18(19)22-20)21(26)15-29-16-8-10-17(11-9-16)30(27,28)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-15H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVRWFKCFDZAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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